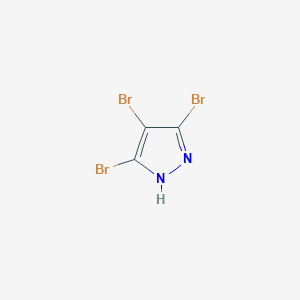

3,4,5-Tribromopyrazole

Descripción

Propiedades

IUPAC Name |

3,4,5-tribromo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr3N2/c4-1-2(5)7-8-3(1)6/h(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQKCKQJBGFUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347899 | |

| Record name | 3,4,5-Tribromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17635-44-8 | |

| Record name | 3,4,5-Tribromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRIBROMO-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The tribromination proceeds via electrophilic aromatic substitution, where bromine acts as the electrophile. Pyrazole’s aromatic ring directs bromination to the 3, 4, and 5 positions due to the electron-withdrawing effect of the nitrogen atoms, which deactivate the 1 and 2 positions. The alkaline medium neutralizes hydrobromic acid () byproducts, shifting the equilibrium toward product formation.

Key Reaction Parameters

-

Molar Ratios : A 1:3 molar ratio of pyrazole to bromine ensures complete tribromination.

-

Temperature : Maintained at 0–5°C to minimize side reactions (e.g., over-bromination or ring degradation).

-

Solvent System : Water serves as the primary solvent, with NaOH (10–20% w/v) providing alkalinity.

Example Procedure

Advantages and Limitations

-

Advantages :

-

Limitations :

Reaction Optimization and Byproduct Mitigation

Solvent and Catalyst Effects

While water is the primary solvent, mixed solvent systems (e.g., water-ethanol) improve bromine solubility and reaction homogeneity. Catalysts such as iron(III) bromide () have been explored but show minimal efficacy in alkaline conditions, as NaOH neutralizes acidic catalysts.

Byproduct Analysis

Common byproducts include:

-

2,4,5-Tribromopyrazole : Forms if bromine addition is uneven or temperature exceeds 10°C.

-

Tetrabrominated Derivatives : Result from prolonged reaction times or excess bromine.

Mitigation Strategies

-

Strict adherence to stoichiometry (1:3 pyrazole:).

-

Real-time monitoring via thin-layer chromatography (TLC) or HPLC to detect early over-bromination.

Characterization and Purity Assessment

Physicochemical Properties

Spectroscopic Data

Purity Standards

Commercial grades (e.g., Thermo Scientific) specify ≥97% purity, achieved via recrystallization from chloroform or methanol.

Industrial and Research Applications

Análisis De Reacciones Químicas

1-Desoximannojirimicina (clorhidrato) sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados, que pueden tener actividades biológicas distintas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que podría alterar las propiedades inhibitorias del compuesto.

Sustitución: Las reacciones de sustitución, particularmente las que involucran los grupos hidroxilo, pueden conducir a la formación de varios análogos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como PCC (clorocromato de piridinio) y agentes reductores como NaCNBH3 (cianoborohidruro de sodio). .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

3,4,5-Tribromopyrazole serves as an important intermediate in organic synthesis. It is utilized in the preparation of various nucleosides and other complex organic molecules through reactions such as condensation with sugar precursors .

2. Pharmaceutical Development

The compound has been explored for its potential use in pharmaceuticals. For instance, it has been involved in the synthesis of novel pyrazole derivatives that exhibit biological activity, including anti-inflammatory and anti-cancer properties .

3. Agrochemical Applications

As a potent fungicide and herbicide, this compound is employed in agriculture to enhance crop protection. Its effectiveness against a wide range of fungal pathogens makes it valuable for improving agricultural yields .

Case Studies

Case Study 1: Synthesis of N-Vinyl Derivatives

A study demonstrated the conversion of this compound into 3,4,5-tribromo-1-vinylpyrazole using 1,2-dibromoethane and triethylamine. This reaction showcases the compound's versatility in synthetic chemistry and its potential for generating new functionalized derivatives .

Case Study 2: Suzuki-Miyaura Reactions

Research highlighted the use of N-protected tribromopyrazoles in Suzuki-Miyaura reactions. The study found that these reactions proceed with excellent site-selectivity, allowing for the efficient synthesis of triaryl-pyrazoles and other derivatives . This application underscores the compound's significance in developing complex molecular architectures.

Toxicological Considerations

This compound is classified as toxic if swallowed and can cause skin irritation. Safety data sheets recommend handling it with care and using appropriate personal protective equipment during experiments .

Mecanismo De Acción

1-Desoximannojirimicina (clorhidrato) ejerce sus efectos principalmente al inhibir las enzimas alfa-glucosidasa y alfa-mannosidasa. Esta inhibición previene la conversión de manosa alta a oligosacáridos complejos, alterando así el procesamiento de glicoproteínas. La actividad antiviral del compuesto se atribuye a su capacidad para inhibir la glicosilación N-vinculada, que es crucial para la replicación de ciertos virus .

Comparación Con Compuestos Similares

Structural and Physical Properties

The following table summarizes key differences between 3,4,5-tribromopyrazole and structurally related brominated compounds:

Key Observations :

Reactivity in Cross-Coupling Reactions

This compound undergoes efficient triarylation via the Suzuki-Miyaura reaction using S-Phos and Pd(OAc)₂ in a 1,4-dioxane/water solvent system with K₂CO₃ as a base . In contrast, the triarylation of 2,3,5-tribromo-N-methylpyrrole requires Pd(OAc)₂ and tri(cyclohexyl)phosphine , yielding lower efficiency . The electronic effects of the pyrazole ring and bromine positions likely contribute to this difference in catalytic performance.

Comparison with 3,5-Dibromo-1H-pyrazole :

- The dibromo analog lacks the 4-position bromine, limiting its capacity for sequential substitution. This reduces its utility in synthesizing fully arylated products .

Actividad Biológica

3,4,5-Tribromopyrazole is a halogenated derivative of pyrazole that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazoles known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

This compound can be synthesized through several methods, including halogenation reactions. The compound's structure includes three bromine atoms attached to the pyrazole ring, which significantly influences its reactivity and biological properties.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₂Br₃N₂ |

| Molecular Weight | 292.73 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial activity. A study conducted by Khera et al. (2011) demonstrated that tribromopyrazoles possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication .

Case Study: Antibacterial Efficacy

- Organism Tested : Escherichia coli

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL

- Result : Effective inhibition observed at concentrations above MIC.

Anti-inflammatory Activity

Another significant biological activity of this compound is its anti-inflammatory effect. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. A study highlighted that tribromopyrazole analogs showed a reduction in inflammation markers in animal models .

Table 2: Anti-inflammatory Effects

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 75% | 85% |

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to modulate signaling pathways related to cell proliferation is under investigation .

Case Study: Cancer Cell Line Testing

- Cell Line : HeLa (cervical cancer)

- IC50 Value : 15 µM

- Observation : Significant reduction in cell viability after treatment.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- DNA Gyrase Inhibition : Disruption of bacterial DNA replication.

- COX Enzyme Inhibition : Reduction in prostaglandin synthesis leading to decreased inflammation.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,5-tribromopyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a key method for synthesizing substituted pyrazoles. For this compound, tri-fold arylation using this compound as a substrate with arylboronic acids has been reported. A catalytic system of Pd(OAc)₂ and S-Phos in a 1,4-dioxane/water mixture with K₂CO₃ as a base achieves higher yields compared to Pd[PPh₃]₄ . Reaction temperature, solvent polarity, and stoichiometry of boronic acids are critical for minimizing side products.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For example, the CAS registry number (4175-78-4) and molecular formula (C₃HBr₃N₂) provide reference points . NIST databases offer validated spectral data for cross-comparison, particularly for distinguishing bromine substitution patterns .

Q. What safety protocols are recommended for handling brominated pyrazoles like this compound?

- Methodological Answer : While no SDS specific to this compound is available, analogous brominated compounds (e.g., (3,4,5-trimethoxyphenyl)acetonitrile) suggest wearing nitrile gloves, eye protection, and lab coats. Work in a fume hood to avoid inhalation, and use neutral pH buffers for spill containment .

Advanced Research Questions

Q. How do catalytic systems impact the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Pd(OAc)₂ with S-Phos enhances regioselectivity for triarylation due to steric and electronic effects of the ligand. In contrast, Pd[PPh₃]₄ may lead to incomplete substitution or byproducts. Computational studies (e.g., DFT) can predict reactive sites, with bromine at the 4-position often showing higher reactivity in arylations .

Q. What strategies resolve contradictions in reported yields for this compound derivatives?

- Methodological Answer : Discrepancies arise from variations in catalyst loading, solvent purity, or moisture sensitivity. Reproducibility requires strict control of anhydrous conditions (e.g., molecular sieves in 1,4-dioxane) and catalyst pre-activation. Systematic optimization via Design of Experiments (DoE) can identify critical parameters .

Q. How do substituents on this compound influence its biological or material science applications?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., CF₃) at the 1-position enhances stability in medicinal chemistry applications. For material science, aryl groups at the 3,4,5-positions improve luminescence properties. Structure-Activity Relationship (SAR) studies using X-ray crystallography and docking simulations are recommended .

Q. What advanced analytical techniques characterize trace impurities in this compound batches?

- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) detects sub-1% impurities. For halogenated byproducts, inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual bromine. Purity thresholds ≥98% are achievable via recrystallization in ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.